

# BAY1143572 off-target effects on other kinases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1143572**  
Cat. No.: **B1191584**

[Get Quote](#)

## Technical Support Center: BAY1143572

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the selective PTEFb/CDK9 inhibitor, **BAY1143572** (also known as Atuveciclib).

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BAY1143572**?

A1: **BAY1143572** is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (PTEFb), which is a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.<sup>[1]</sup> The primary target is CDK9, a key regulator of transcriptional elongation.

Q2: What are the known primary off-target kinases for **BAY1143572**?

A2: The main identified off-target kinases for **BAY1143572** are Glycogen Synthase Kinase 3 alpha (GSK3 $\alpha$ ) and Glycogen Synthase Kinase 3 beta (GSK3 $\beta$ ).<sup>[1]</sup>

Q3: How selective is **BAY1143572** for CDK9 over other CDKs?

A3: **BAY1143572** demonstrates high selectivity for CDK9 within the CDK family. The IC<sub>50</sub> value for CDK2 is approximately 100-fold higher than that for CDK9, indicating significant selectivity.<sup>[1]</sup>

Q4: Has a comprehensive kinome scan for **BAY1143572** been published?

A4: While **BAY1143572** is described as having a favorable selectivity profile against a panel of non-CDK kinases, a comprehensive, publicly available kinase scan with detailed percentage inhibition data across a wide range of kinases has not been identified in the reviewed literature. To obtain a broad kinase selectivity profile, researchers may consider utilizing commercial kinase panel screening services.

Q5: What are the potential downstream consequences of inhibiting the off-target kinase GSK3?

A5: GSK3 is a critical kinase involved in numerous cellular processes, including glycogen metabolism, cell signaling, and regulation of transcription factors. Inhibition of GSK3 can impact pathways such as Wnt/β-catenin signaling and insulin signaling.[\[2\]](#)[\[3\]](#)[\[4\]](#) Researchers should be aware of these potential effects when interpreting experimental results.

## Quantitative Data on Kinase Inhibition

The following table summarizes the known inhibitory concentrations (IC50) of **BAY1143572** against its primary target and key off-target kinases.

| Kinase Target | IC50 (nM) | Notes                                                        |
|---------------|-----------|--------------------------------------------------------------|
| CDK9/CycT1    | 13        | Primary Target                                               |
| GSK3α         | 45        | Off-Target                                                   |
| GSK3β         | 87        | Off-Target                                                   |
| CDK2          | ~1300     | The ratio of IC50 values for CDK2/CDK9 is approximately 100. |

## Experimental Protocols

### Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC50 of **BAY1143572** against a kinase of interest. Specific conditions may need to be optimized for the particular kinase.

### Materials:

- Recombinant Kinase (e.g., GSK3 $\alpha$ , GSK3 $\beta$ )
- Kinase-specific substrate peptide
- **BAY1143572** stock solution (in DMSO)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- White, opaque 96-well or 384-well plates
- Plate reader capable of luminescence detection

**Procedure:**

- Compound Dilution: Prepare a serial dilution of **BAY1143572** in DMSO. A typical starting concentration for the highest dose might be 100  $\mu$ M. Then, perform a 1:3 or 1:10 serial dilution to generate a dose-response curve.
- Kinase Reaction Setup:
  - Add 2.5  $\mu$ L of the diluted **BAY1143572** or DMSO (vehicle control) to the wells of the assay plate.
  - Add 5  $\mu$ L of a solution containing the kinase and substrate in kinase assay buffer.
  - Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate Kinase Reaction:
  - Add 2.5  $\mu$ L of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
  - Incubate the plate at 30°C for 1 hour. The incubation time may need optimization.
- Signal Detection:

- Following the kinase reaction, proceed with the ADP-Glo™ Kinase Assay protocol or your chosen detection method to measure the amount of ADP produced, which is proportional to kinase activity.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of **BAY1143572** relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Troubleshooting Guides

### Issue 1: Unexpected or inconsistent IC50 values.

- Possible Cause: Inaccurate compound concentration.
  - Solution: Ensure the stock solution of **BAY1143572** is fully dissolved and has been stored correctly. Prepare fresh serial dilutions for each experiment.
- Possible Cause: Variation in assay conditions.
  - Solution: Maintain consistent ATP concentration, incubation times, and temperatures across all experiments. The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration.
- Possible Cause: Inactive enzyme.
  - Solution: Use a fresh aliquot of the kinase and ensure it has been stored under appropriate conditions. Run a positive control with a known inhibitor for that kinase to validate assay performance.

### Issue 2: High background signal in the assay.

- Possible Cause: Contaminating ATPase activity in the enzyme preparation.

- Solution: Use a highly purified recombinant kinase. Include a "no substrate" control to assess background ATP hydrolysis.
- Possible Cause: Interference of the compound with the detection reagents.
  - Solution: Run a control with the highest concentration of **BAY1143572** in the absence of the kinase to check for any direct effects on the assay signal.

Issue 3: Observed cellular phenotype does not align with known on-target or off-target effects.

- Possible Cause: The phenotype is due to a previously uncharacterized off-target kinase.
  - Solution: Consider performing a broad kinase selectivity screen using a commercial service to identify other potential off-target interactions of **BAY1143572**.
- Possible Cause: The effect is downstream of the primary off-target (GSK3) but in a less-characterized pathway.
  - Solution: Use siRNA or CRISPR-Cas9 to knock down GSK3 $\alpha$  and GSK3 $\beta$  to see if the phenotype is replicated, which would suggest it is a consequence of GSK3 inhibition.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Off-target inhibition of GSK3 by **BAY1143572**.

[Click to download full resolution via product page](#)

Caption: In Vitro Kinase Inhibition Assay Workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- To cite this document: BenchChem. [BAY1143572 off-target effects on other kinases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1191584#bay1143572-off-target-effects-on-other-kinases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)